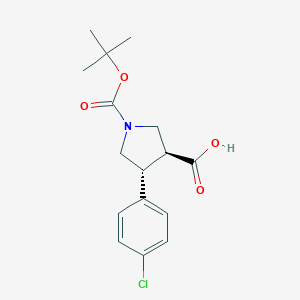

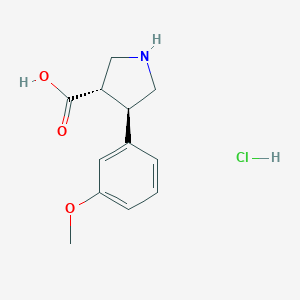

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride," often involves multi-step processes that include condensation, cyclization, and functional group transformation reactions. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one highlights the complexity and creativity required in the synthesis of pyrrolidine-based compounds (Nguyen & Dai, 2023).

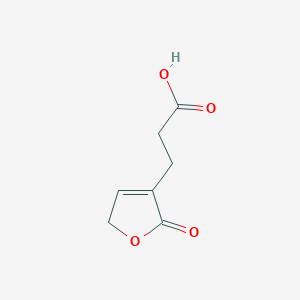

Molecular Structure Analysis

The determination of the molecular structure of pyrrolidine derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For instance, the crystal structure of certain pyrrolidine derivatives has been elucidated, providing insight into their molecular conformation and intermolecular interactions (Zhu et al., 2009).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include acylation, oxidation, and addition reactions, which are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the versatility of pyrrolidine derivatives in chemical synthesis (Jones et al., 1990).

Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings are frequently utilized in medicinal chemistry due to their ability to occupy pharmacophore space efficiently, contribute to stereochemistry, and enhance three-dimensional molecular coverage. This saturation allows for exploration of pharmacophore space, enhancing the drug's binding to its target. The versatility of the pyrrolidine scaffold is evidenced by its incorporation into compounds targeting various diseases, showcasing the potential utility of derivatives such as "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" in drug development (Li Petri et al., 2021).

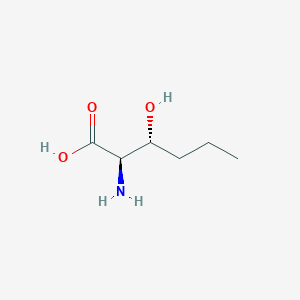

Pyrrolidine and Biological Activity

The presence of a pyrrolidine ring in molecules is associated with a variety of biological activities, suggesting that compounds like "(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" may possess significant pharmacological potential. For instance, modifications to the pyrrolidine ring, such as those in proline derivatives, can influence the biological activity of molecules, including their ability to interact with proteins enantioselectively, impacting the drug's effectiveness and specificity (Li Petri et al., 2021).

Eigenschaften

IUPAC Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOARBQRXVWBQ-VZXYPILPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)

![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)